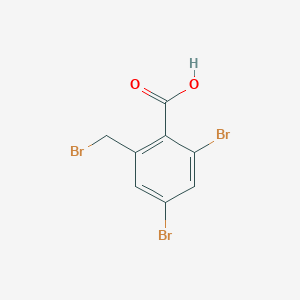
2,4-Dibromo-6-(bromomethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-(bromomethyl)benzoic acid is an organic compound with the molecular formula C8H5Br3O2 It is a derivative of benzoic acid, characterized by the presence of bromine atoms at the 2 and 4 positions, and a bromomethyl group at the 6 position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(bromomethyl)benzoic acid typically involves the bromination of benzoic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to complete the bromination process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-(bromomethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form less halogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-(bromomethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-(bromomethyl)benzoic acid involves its interaction with molecular targets through its bromine atoms and bromomethyl group. These functional groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological systems or catalysis in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromophenol: Similar in structure but lacks the bromomethyl group.
4-(Bromomethyl)benzoic acid: Similar but with only one bromine atom on the benzene ring.
2,6-Dibromobenzoic acid: Similar but with bromine atoms at the 2 and 6 positions without the bromomethyl group.
Uniqueness
2,4-Dibromo-6-(bromomethyl)benzoic acid is unique due to the combination of bromine atoms and a bromomethyl group, which provides distinct reactivity and potential for diverse applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
61138-66-7 |
|---|---|
Molekularformel |
C8H5Br3O2 |
Molekulargewicht |
372.84 g/mol |
IUPAC-Name |
2,4-dibromo-6-(bromomethyl)benzoic acid |
InChI |
InChI=1S/C8H5Br3O2/c9-3-4-1-5(10)2-6(11)7(4)8(12)13/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
YIASXKBDMYZFCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CBr)C(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


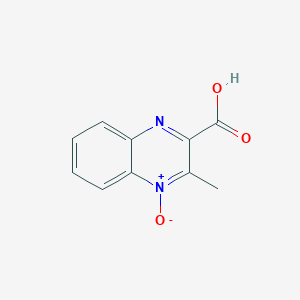
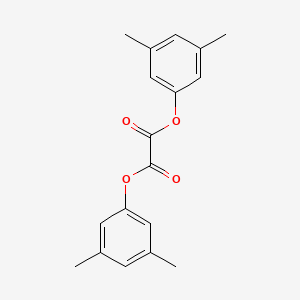
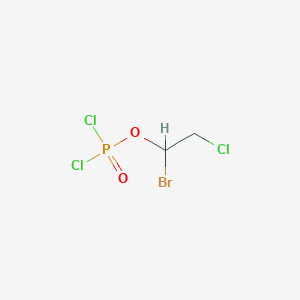
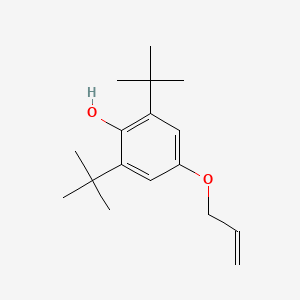


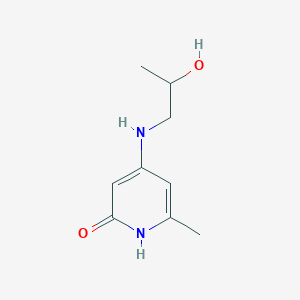
![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
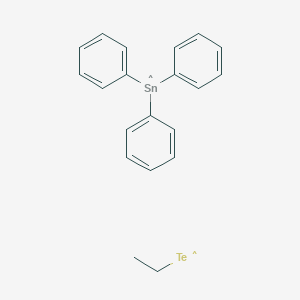

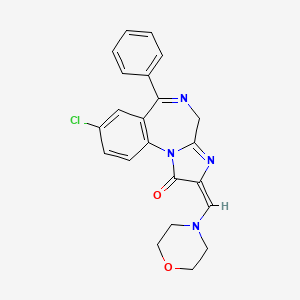
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)


